Methylbutyltryptamine

oral potency human dosage N-alkyl SAR

Forensic laboratories face ambiguous isomer identification when analyzing C₁₅H₂₂N₂ tryptamines by mass spectrometry alone. MBT shares its molecular formula with five other tryptamine isomers (2-Me-DET, 5-Me-MiPT, EiPT, EPT, MSBT), creating risk of false-positive assignments in seized-drug casework. • Definitive isomer confirmation via authenticated β-cleavage immonium ion at m/z 100 (C₆H₁₄N⁺) - diagnostic MRM transition m/z 231 → 100 • Crystalline fumarate salt with verified mp 148-150 °C enables metrological traceability for quantitative method validation • GC-MS and NMR spectra deposited in Wiley Mass Spectra of Designer Drugs 2025 and KnowItAll spectral libraries Supplied with comprehensive certificate of analysis. Custom synthesis from mg to gram scale available upon request.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 848130-12-1
Cat. No. B12707401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbutyltryptamine
CAS848130-12-1
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCCCCN(C)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3
InChIKeyPUEYINPKMCBJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbutyltryptamine (MBT, CAS 848130-12-1): A Distinct N-Butyl Tryptamine Reference Standard for Forensic Analytical Libraries


Methylbutyltryptamine (MBT, CAS 848130-12-1), also known as N-methyl-N-butyltryptamine, is a synthetic psychedelic compound belonging to the substituted tryptamine family [1]. First synthesized by Alexander Shulgin and documented in his seminal reference TiHKAL (Tryptamines I Have Known and Loved), MBT is structurally defined by an unsubstituted indole ring with an N-methyl-N-(n-butyl) aminoethyl side chain (molecular formula C₁₅H₂₂N₂, exact mass 230.1783 g/mol) [1][2]. MBT occupies a specific position within the N-methyl-N-alkyltryptamine homologous series, bearing a five-carbon straight-chain N-alkyl substituent that places it between the four-carbon diethyltryptamine (DET) and six-carbon dipropyltryptamine (DPT) in terms of N-alkyl carbon count [3]. The compound is primarily available as a fumarate salt with a reported melting point of 148–150 °C from MeOH/isopropyl acetate recrystallization, and its mass spectrum and NMR data are catalogued in the Wiley Mass Spectra of Designer Drugs 2025 and KnowItAll spectral libraries [2][4].

Why N-Alkyl Chain Length and Linearity Dictate MBT's Unique Human Pharmacodynamic Signature Among Tryptamine Homologs


The N-methyl-N-alkyltryptamine series exhibits a pronounced structure–activity relationship (SAR) in which the size, branching, and lipophilicity of the N-alkyl substituent fundamentally determine oral potency, duration, body-load profile, and subjective effect quality [1]. MBT, with its linear five-carbon N-(n-butyl) chain, cannot be treated as interchangeable with its closest homologs — MET (two-carbon N-ethyl, 80–100 mg oral), MPT (three-carbon N-propyl, >50 mg oral), or MiPT (branched three-carbon N-isopropyl, 10–25 mg oral) — because the 2.5× to 25× difference in minimum oral dose reflects divergent receptor occupancy kinetics and metabolic vulnerability [2][3]. Critically, systematic SAR studies on N,N-dialkyltryptamines demonstrate that bulkier N-alkyl substituents shift 5-HT2C receptor potency downward while elevating 5-HT2B receptor efficacy, a receptor-selectivity modulation that cannot be assumed equivalent across homologs without direct binding data [4]. The explicit qualitative report in TiHKAL that MBT produces a uniquely heavy body load with pronounced dehydration and only modest psychedelic return — distinct from the more favorable effect-to-side-effect ratios of MET and MiPT — further underscores that generic substitution within this series carries substantial risk of altered experimental outcome [2].

Methylbutyltryptamine (MBT) Product-Specific Quantitative Differentiation Evidence


Oral Dosage Tier: MBT Requires 3- to 25-Fold Higher Oral Dose than Shorter-Chain N-Methyl-N-Alkyltryptamine Homologs

MBT's minimum oral psychoactive dose of 250–400 mg, as documented in Shulgin's standardized self-experiment framework in TiHKAL, is substantially higher than its closest N-methyl-N-alkyltryptamine homologs: MET (N-ethyl) at 80–100 mg, and MiPT (N-isopropyl) at 10–25 mg [1][2][3]. MPT (N-propyl), the immediate chain-length predecessor, has reported activity only above 50 mg, with formal dosage not firmly established [4]. DMT (N,N-dimethyl, the base scaffold) requires >350 mg orally without MAOI, placing MBT in a comparable high-dose oral tier, but DMT's potency increases approximately 3.5- to 5.8-fold with parenteral administration — an effect Shulgin explicitly speculated may also apply to MBT but remains experimentally unverified [5]. This dosage differential of up to 25× between MBT and MiPT within the same N-methyl-N-alkyltryptamine scaffold represents the largest potency span documented across the straight-chain homolog series [1][3].

oral potency human dosage N-alkyl SAR tryptamine homolog series

Body-Load-to-Psychedelic-Effect Ratio: MBT Is Distinguished by Its Uniquely Adverse Somatic Effect Profile Among N-Alkyl Tryptamines

The qualitative human data in TiHKAL describe MBT as producing a distinctly adverse somatic profile: at the 400 mg oral dose, the subject reported intense overheating, profuse sweating, severe dehydration with low urine output lasting throughout the night, and significant motor impairment requiring bed rest — while the psychedelic visual effects were described as 'a faint retinal circus reminiscent of DMT but less compelling' [1]. Shulgin's summary commentary explicitly states: 'This is a pretty heavy body trip for a modest mental return' [1]. In contrast, MET (N-ethyl) is described as producing euphoria, empathy, and brightened color perception [2]; MiPT (N-isopropyl) emphasizes psychedelic/entheogenic effects with relatively mild somatic impact [3]; and MPT (N-propyl) was noted as manageable at 50 mg with a plan to double the dose, implying an acceptable side-effect gradient [4]. The pronounced dehydration — uniquely highlighted for MBT among the TiHKAL tryptamine entries — suggests a compound-specific pharmacodynamic divergence from its homologs, potentially involving off-target receptor engagement or metabolite-mediated effects that remain uncharacterized [1].

body load adverse effects dehydration somatic symptoms tolerability

N-Alkyl Straight-Chain Carbon Count and Homologous Series Positioning: MBT at 5-Carbon Occupies a Singular, Unoccupied Potency Niche

Within the straight-chain N,N-dialkyltryptamine series defined by TiHKAL, the number of aliphatic carbons on the amino nitrogen directly correlates with oral dosage tier: DMT (2 total carbons, 2 × methyl) requires >350 mg oral; DET (4 carbons, 2 × ethyl) requires ~300 mg oral; DPT (6 carbons, 2 × n-propyl) requires ~300 mg oral; and DBT (8 carbons, 2 × n-butyl) is noted as active but without established oral potency [1][2]. MBT, with its asymmetric N-methyl-N-(n-butyl) substitution pattern, contributes 5 total aliphatic carbons — a count not represented by any symmetrical dialkyltryptamine [1]. Shulgin's own commentary explicitly positions MBT: 'With a tally of five, MBT should lie in-between DET and DPT. Both of these show oral activity in the 300 milligram range (as does MBT)' [1]. This prediction is empirically validated: MBT's 250–400 mg oral dose range indeed overlaps with DET and DPT. Critically, the branched-chain isomer MiPT (N-isopropyl, also 3 carbons total on the N-alkyl group) achieves activity at 10–25 mg, demonstrating that chain branching — not merely carbon count — is a dominant determinant of human potency, and that the straight-chain n-butyl substituent of MBT produces a fundamentally different potency outcome than an isomeric branched arrangement [3].

homologous series N-alkyl chain length QSAR potency prediction structure-activity relationship

Structural Isomer Selectivity: MBT (n-Butyl) Possesses a Fully Characterized Synthetic Pathway, Salt Form, and Melting Point Distinct from MSBT (sec-Butyl)

MBT and its structural isomer MSBT (N-methyl-N-sec-butyltryptamine) differ solely in the attachment point of the butyl group — n-butyl (linear, CH₂CH₂CH₂CH₃) versus sec-butyl (branched at the α-carbon, CH(CH₃)CH₂CH₃) — yet their synthetic accessibility and product characteristics diverge markedly [1]. MBT is synthesized via RED-AL reduction of N-butyl-N-methyl-indoleglyoxylamide, yielding a fumarate salt with a defined melting point of 148–150 °C and a recrystallization yield of 69% (5.83 g from 6.3 g starting material) [1]. In contrast, MSBT is prepared via two-pass alkylation of N-methyltryptamine with sec-butyl bromide, remains an oil that does not crystallize, and achieves only >90% purity by GC-MS with unreacted NMT as the major impurity — yielding no crystalline reference material and no established melting point [2]. Additionally, the 4-hydroxy congener 4-HO-MBT produced virtually no effects at 15 mg oral, and higher doses were not explored, while 4-HO-MET (the 4-hydroxy congener of MET) is active at 10–20 mg [3][4]. This suite of physicochemical differences — crystalline vs. oil, defined mp vs. none, 69% yield vs. unpurified oil — makes MBT the only member of this isomeric pair suitable as a certified analytical reference standard [1][2].

structural isomer salt form characterization melting point synthesis yield chemical purity

Analytical Reference Data: MBT Has GC-MS and NMR Spectra Catalogued in Peer-Reviewed Forensic Spectral Libraries

MBT is one of a limited subset of designer tryptamines with authenticated GC-MS and NMR spectral data deposited in the Wiley Mass Spectra of Designer Drugs 2025 library and the KnowItAll spectral database collection [1]. The mass spectral fragmentation of tryptamines follows predictable α-cleavage (yielding the 3-vinylindole cation) and β-cleavage (yielding the [CH₂=N⁺R₁R₂] immonium ion) pathways that are critically dependent on the degree of N-alkylation, as established by Chen et al. (2008) [2]. MBT's specific β-cleavage immonium ion [CH₂=N⁺(CH₃)(C₄H₉)] at m/z 100 (C₆H₁₄N⁺) serves as its diagnostic fragmentation signature, distinguishable from DMT (m/z 58), MET (m/z 72), MPT (m/z 86), MiPT (m/z 86, same nominal mass but different retention time and ion ratio), DET (m/z 86), DPT (m/z 114), and DBT (m/z 142) [3][4]. The availability of authenticated reference spectra for MBT in commercial forensic libraries enables unambiguous differentiation from isobaric interferents and other C₁₅H₂₂N₂ isomers (e.g., 2-Me-DET, 5-Me-MiPT, EiPT, EPT) that share the same molecular formula but produce distinct fragmentation patterns [5][1].

GC-MS NMR spectroscopy forensic analysis spectral library reference standard designer drug identification

Class-Level Inference from Systematic Tryptamine SAR: Bulkier N-Alkyl Substituents Predictably Modulate 5-HT2 Receptor Subtype Selectivity

Although no direct receptor binding or functional assay data exist for MBT itself, systematic SAR studies by Klein et al. (2021) on a panel of 17 N,N-dialkyl-4-substituted tryptamines established that increasing N-alkyl bulk produces a consistent pattern: potency at 5-HT2C receptors decreases while efficacy at 5-HT2B receptors increases, with minimal impact on 5-HT2A potency [1]. Specifically, compounds with bulkier N-alkyl substituents (e.g., N,N-diisopropyl) exhibited reduced 5-HT2C receptor activation relative to smaller N,N-dimethyl or N,N-diethyl congeners, and the 5-HT2C receptor 'does not tolerate longer and bulkier N-substitutions to the same degree as the 5-HT2A receptor' [1][2]. Extrapolating this class-level SAR to unsubstituted tryptamines, MBT — bearing the longest straight-chain N-alkyl substituent (n-butyl) among commercially available N-methyl-N-alkyltryptamines — is predicted to exhibit the most pronounced 5-HT2C/5-HT2A selectivity shift and the highest 5-HT2B receptor efficacy in the series. This class-level inference remains to be experimentally validated [3]. The existing SAR framework also aligns with earlier findings that 'overall potency decreases with increased N-alkyl substituent size' at 5-HT₁ sites [4].

5-HT2A 5-HT2C 5-HT2B receptor selectivity functional assay N-alkyl SAR

Methylbutyltryptamine (MBT): High-Value Application Scenarios for Forensic, Pharmacological, and Analytical Procurement


Forensic Toxicology: Certified Reference Standard for GC-MS Confirmatory Identification of C₁₅H₂₂N₂ Tryptamine Isomers in Seized Drug Analysis

MBT (CAS 848130-12-1) is the only N-methyl-N-(n-butyl)tryptamine isomer with authenticated GC-MS and NMR spectra deposited in the Wiley Mass Spectra of Designer Drugs 2025 and KnowItAll GC-MS spectral libraries [1]. Its diagnostic β-cleavage immonium ion at m/z 100 (C₆H₁₄N⁺) provides unambiguous differentiation from the five other C₁₅H₂₂N₂ isomeric tryptamines (2-Me-DET, 5-Me-MiPT, EiPT, EPT, MSBT) that may appear in forensic casework [2][3]. The availability of a crystalline fumarate salt with a defined melting point of 148–150 °C further supports metrological traceability for quantitative method validation [4]. Forensic laboratories conducting seized-drug identification programs should procure MBT as part of a comprehensive tryptamine reference standard panel to ensure isomer-level confirmatory identification capability.

Structure–Activity Relationship (SAR) Research: Long-Chain N-Alkyl Boundary Condition for Testing 5-HT2 Receptor Subtype Selectivity Hypotheses

The Klein et al. (2021) systematic SAR framework demonstrates that bulkier N-alkyl substituents on the tryptamine scaffold shift 5-HT2C potency downward while increasing 5-HT2B receptor efficacy [1]. MBT, with its 5-carbon straight-chain N-(n-butyl) group, represents the most extreme commercially available N-alkyl substitution for testing the limits of this class-level SAR hypothesis in an unsubstituted indole tryptamine scaffold. Its 250–400 mg oral human dose and uniquely adverse body-load profile (intense dehydration, overheating, motor impairment) provide an in vivo phenotypic anchor for correlating N-alkyl chain length with tolerability outcomes [2]. Academic and industrial pharmacology groups investigating N-alkyl-driven receptor selectivity should include MBT as the long-chain boundary reference compound in comparator panels alongside MET, MPT, and MiPT.

Metabolic Pathway and Toxicological Screening Studies: High-Body-Load Reference Phenotype for Adverse Event Prediction Model Development

MBT is the only N-methyl-N-alkyltryptamine with a documented human adverse-effect profile characterized by pronounced hyperthermia, diaphoresis, severe dehydration with oliguria, and incapacitating motor impairment at its active dose of 400 mg oral [1]. This profile is qualitatively and quantitatively distinct from the more favorable tolerability profiles of MET (euphoria-dominant) and MiPT (psychedelic-dominant with mild somatic effects) [2][3]. Shulgin's explicit speculation that hepatic deamination enzyme systems may be 'compromising the results' and that co-administration with a monoamine oxidase inhibitor could alter the effect-to-side-effect ratio makes MBT a uniquely informative tool compound for in vitro hepatocyte metabolism studies aimed at identifying structural determinants of tryptamine toxicity [1]. Procurement of MBT enables systematic investigation of whether N-dealkylation of the n-butyl chain generates metabolites with distinct toxicological liabilities compared to shorter-chain homologs.

Analytical Chemistry Method Development: Isobaric Interference Resolution in LC-MS/MS and GC-MS Tryptamine Screening Panels

The molecular formula C₁₅H₂₂N₂ (exact mass 230.1783 g/mol) is shared by at least six known tryptamine isomers [1]. Without an authenticated MBT reference standard, chromatographic methods relying solely on nominal or exact mass detection cannot distinguish MBT from 2-Me-DET, 5-Me-MiPT, EiPT, EPT, or MSBT [1][2]. The Chen et al. (2008) fragmentation framework demonstrates that β-cleavage immonium ion masses scale predictably with N-alkyl substitution, providing a rational basis for developing MRM transitions specific to MBT (m/z 231 → 100 for the protonated molecular ion → β-cleavage product) [3]. Analytical laboratories developing comprehensive tryptamine screening methods should procure MBT to establish retention time, ion ratio, and fragmentation pattern reference data for resolving isobaric interferences that would otherwise generate false-positive or ambiguous identifications in case samples.

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